1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine
Description
Properties
Molecular Formula |
C18H27N3O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-methyl-4-oxo-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-12-11-14-15(5-8-19-16(14)22)21(12)13-6-9-20(10-7-13)17(23)24-18(2,3)4/h11,13H,5-10H2,1-4H3,(H,19,22) |
InChI Key |
BZEYFKMQMKVNHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C3CCN(CC3)C(=O)OC(C)(C)C)CCNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the formation of the pyrrolopyridine ring through cyclization reactions. The reaction conditions often involve the use of organic solvents like toluene or dichloromethane, and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is typically removed under acidic conditions to yield a free amine, enabling further functionalization:
Example :
Treatment with 4M HCl in dioxane at 0–25°C for 2–4 h quantitatively removes the Boc group .
Functionalization of the Piperidine Amine
After Boc removal, the secondary amine undergoes:
-
Alkylation/Acylation :
-
Reductive Amination :
Notable Example :
The free amine reacts with 3-(trifluoromethyl)benzoyl chloride to form N-[4-(spiro-pyrrolopyridin-yl)pyridin-2-yl]-3-(trifluoromethyl)benzamide (PubChem CID: 137349546) .
Lactam Reactivity
The 4-oxo group participates in:
-
Nucleophilic Addition :
-
Reduction :
Methyl Group at C2
The 2-methyl group can be:
-
Oxidized :
-
Halogenated :
Stability and Degradation Pathways
-
Hydrolytic Degradation :
-
Photodegradation :
Comparative Reactivity with Analogues
Scientific Research Applications
Pharmacological Applications
- Anticonvulsant Activity : Compounds derived from pyrrolo[2,3-b]pyridine derivatives have shown significant anticonvulsant properties. Studies indicate that the structural modifications in these derivatives can enhance their efficacy against seizures .
- Anticancer Properties : The compound's structural analogs have demonstrated anticancer activity through various mechanisms, including apoptosis induction and inhibition of cell proliferation in cancer cell lines . The fused heterocyclic nature of the pyrrolo ring plays a crucial role in this activity.
- Analgesic and Anti-inflammatory Effects : Research has indicated that derivatives of pyrrolo[3,2-C]pyridine exhibit analgesic and anti-inflammatory activities. These compounds interact with multiple biological targets, making them suitable candidates for pain management therapies .
- Antimicrobial Activity : Compounds containing piperidine moieties have been evaluated for their antimicrobial properties. They exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . This suggests potential applications in developing new antibiotics.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit key enzymes such as acetylcholinesterase and urease. These activities are significant in treating conditions like Alzheimer's disease and urinary tract infections .
Synthesis and Derivative Development
The synthesis of 1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine is often achieved through multi-step synthetic routes involving cyclization reactions and functional group modifications. Recent studies have reported successful synthetic pathways that yield high purity and yield of this compound .
Case Studies
- Synthesis of Pyrrolo Derivatives : A study focused on synthesizing various pyrrolo derivatives highlighted the use of 1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine as a precursor for creating novel pharmacologically active compounds .
- Biological Activity Assessment : Another study evaluated the biological activities of synthesized compounds bearing piperidine moieties against several bacterial strains and enzyme targets. The results indicated promising antibacterial and enzyme inhibitory effects .
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings and Insights
- Role of the Boc Group : The Boc protection in the target compound enhances synthetic flexibility, as seen in analogs like 1-Boc-5-benzyl-4,5,6,7-tetrahydro-5-azaindole, where it prevents undesired side reactions .
- Impact of Substituents: Oxo Group: The 4-oxo group in the target compound may influence hydrogen-bonding interactions in biological targets, contrasting with non-oxo analogs like compound 15 . Aromatic vs. Aliphatic Groups: Phenyl or methoxyphenyl substituents (e.g., 15, 16) improve CA I activation compared to aliphatic chains, suggesting electronic effects modulate activity .
- Synthetic Methods: Greener protocols using PEG solvents (e.g., Zhang et al.’s one-pot tandem reactions) are applicable to pyrrolo[3,2-c]pyridinone derivatives, though the target compound’s synthesis may require specialized conditions due to its Boc group .
Biological Activity
1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates both piperidine and pyrrolopyridine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C18H27N3O
- Molecular Weight : 333.4 g/mol
- CAS Number : 1243415-03-3
- Polar Surface Area (PSA) : 67.06 Ų
The biological activity of 1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine is primarily attributed to its interaction with various biological targets. The piperidine ring is known to influence neurotransmitter systems, while the pyrrolopyridine structure may interact with enzymes and receptors involved in various signaling pathways.
Antimicrobial Activity
Research has indicated that derivatives of piperidine exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Activity (MIC) |
|---|---|---|
| 1-Boc derivative | Staphylococcus aureus | 4–8 μg/mL |
| Similar piperidine derivative | Salmonella typhi | Moderate |
| Similar piperidine derivative | Bacillus subtilis | Strong |
These findings suggest that the compound may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. In particular:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar piperidine structures have shown promising AChE inhibitory effects. The inhibition of AChE is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
| Compound | IC50 (µM) |
|---|---|
| 1-Boc derivative | Not yet reported |
| Reference standard (Donepezil) | 0.12 |
Anticancer Activity
Preliminary studies have suggested that compounds containing the pyrrolopyridine moiety may exhibit anticancer properties. These compounds can potentially inhibit tumor cell proliferation through various mechanisms:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Modulation of signaling pathways involved in cancer cell survival
Case Studies
- Study on Piperidine Derivatives : A series of piperidine-based compounds were synthesized and tested for their biological activities. The study found that several derivatives exhibited significant antibacterial and enzyme inhibitory activities, suggesting a potential role for the piperidine scaffold in drug development.
- Pyrrolopyridine Research : Research focusing on pyrrolopyridine derivatives highlighted their potential as anticancer agents. These studies demonstrated that modifications at specific positions on the pyrrolopyridine ring could enhance biological activity.
Q & A
Q. How can researchers optimize the Boc protection/deprotection steps during the synthesis of this compound?
Methodological Answer: The tert-butoxycarbonyl (Boc) group is critical for protecting amines during multi-step syntheses. To optimize Boc protection:
- Use NaH/THF at 0°C for methyl group introduction on nitrogen, as demonstrated in analogous pyrrolopyridine systems .
- For deprotection, HCl/dioxane (4 M) at room temperature is effective, minimizing side reactions. Monitor via TLC (silica gel, ethyl acetate/hexane) and confirm completion with NMR (disappearance of Boc proton at ~1.4 ppm) .
- Yields >85% are achievable with strict anhydrous conditions and inert gas purging.
Q. What purification strategies are recommended for isolating the target compound from reaction mixtures?
Methodological Answer:
- Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH 95:5 to 90:10) effectively separates the product from byproducts like unreacted starting materials or de-Boc derivatives.
- Recrystallization from ethanol/water (7:3) improves purity (>99%), as evidenced by similar tetrahydro-pyrrolopyridinone derivatives .
- Analytical data (e.g., HPLC-MS , ¹H/¹³C NMR ) should confirm absence of impurities such as residual solvents or regioisomers.
Q. How can the stereochemical integrity of the piperidine-pyrrolopyridinone core be validated?
Methodological Answer:
- Perform X-ray crystallography on single crystals grown from acetonitrile to confirm spatial arrangement .
- Use NOESY NMR to detect through-space interactions between the Boc-protected piperidine and the pyrrolopyridinone methyl group .
- Compare experimental optical rotation with computational predictions (e.g., DFT-based methods) to rule out racemization .
Advanced Research Questions
Q. What computational approaches can predict reaction pathways for synthesizing this compound’s core structure?
Methodological Answer:
- Employ density functional theory (DFT) to model cyclization steps (e.g., intramolecular lactam formation) and identify transition states .
- Use reaction path search algorithms (e.g., GRRM) to explore competing pathways, such as undesired ring-opening or dimerization .
- Validate computational models with experimental kinetic data (e.g., reaction rates at varying temperatures) .
Q. How can researchers resolve contradictions in spectral data for intermediates?
Methodological Answer:
- For conflicting NMR signals , conduct variable-temperature NMR to detect dynamic processes (e.g., rotamers) that obscure integration .
- Cross-reference GC-MS and HRMS data to confirm molecular ion consistency and rule out isobaric impurities .
- Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to eliminate oxidative byproducts .
Q. What strategies mitigate thermal instability during high-temperature reactions?
Methodological Answer:
- Replace traditional heating with microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce exposure to degrading conditions .
- Add stabilizing agents like BHT (butylated hydroxytoluene) to quench free radicals formed during exothermic steps .
- Monitor decomposition via TGA-DSC to identify safe temperature thresholds (<150°C) .
Q. How can structure-activity relationships (SAR) guide functionalization of the pyrrolopyridinone ring?
Methodological Answer:
- Introduce substituents (e.g., halogens, methoxy) at the 2-methyl position to modulate electronic effects, as shown in analogous systems .
- Use molecular docking to predict binding affinity changes when modifying the piperidine-Boc group .
- Validate SAR with in vitro assays (e.g., enzyme inhibition) and correlate with Hammett σ values for electronic contributions .
Q. What analytical methods detect polymorphic forms of this compound?
Methodological Answer:
- PXRD distinguishes crystalline polymorphs by unique diffraction patterns (e.g., Form I vs. Form II) .
- Solid-state NMR (¹³C CP/MAS) identifies hydrogen-bonding networks affecting stability .
- Hot-stage microscopy monitors phase transitions during heating (e.g., melt-recrystallization) .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for similar synthetic routes?
Methodological Answer:
- Compare solvent systems: Higher yields (>90%) are achieved in dioxane/water with Pd(PPh₃)₄ catalysts vs. lower yields (~70%) in pure THF .
- Trace metal impurities (e.g., Fe³⁺) in reagents can inhibit catalysis; use chelating agents like EDTA .
- Replicate literature protocols with strict stoichiometric control (e.g., 1.2 equiv of boronic acid) .
Q. How to reconcile conflicting toxicity profiles in safety data sheets?
Methodological Answer:
- Review GHS hazard codes : Discrepancies in H300 (acute toxicity) vs. H315 (skin irritation) may arise from batch-specific impurities .
- Conduct Ames tests and in vitro cytotoxicity assays to confirm mutagenicity thresholds .
- Cross-reference LC50 values from rodent studies with computational predictions (e.g., TOPKAT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
